6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine
Description
6-Chloro-N-(4-methoxyphenyl)pyrazin-2-amine is a substituted pyrazin-2-amine derivative featuring a chloro group at the 6-position and a 4-methoxyphenyl group attached to the pyrazine nitrogen. The 4-methoxyphenyl group likely enhances solubility and modulates electronic properties, influencing biological activity and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLZNLVNPFGTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazinamines.
Scientific Research Applications
6-Chloro-N-(4-methoxyphenyl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating various diseases, including tuberculosis and other bacterial infections. This article explores its scientific research applications, synthesizing data from various studies and case analyses.
Antimycobacterial Activity
One of the primary applications of this compound is in the field of antimycobacterial research. Studies have demonstrated that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, derivatives of pyrazinamide have shown promising results in inhibiting the growth of M. tuberculosis at low concentrations, indicating that modifications to the pyrazine ring can enhance efficacy against this pathogen .
Case Study: In Vitro Efficacy
A study published in a peer-reviewed journal evaluated the antimycobacterial activity of various pyrazine derivatives, including those with halogen substitutions. The results indicated that compounds with a chloro substituent on the pyrazine ring displayed improved minimum inhibitory concentrations (MIC) against M. tuberculosis compared to their non-halogenated counterparts. Specifically, one derivative showed an MIC of 0.78 μg/mL against M. tuberculosis H37Rv, suggesting that this compound could have similar or superior activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. The presence of electron-donating groups, such as methoxy, can enhance lipophilicity and facilitate membrane penetration, which is critical for antimicrobial activity. Studies suggest that modifications to both the pyrazine and phenyl rings can lead to compounds with enhanced selectivity and reduced cytotoxicity towards human cells .
Other Biological Activities
Beyond antimycobacterial properties, derivatives of this compound have been explored for other therapeutic applications:
- Anticancer Activity : Some studies have indicated potential anticancer properties against various cancer cell lines, suggesting that this compound may interfere with cellular proliferation pathways.
- Anti-inflammatory Effects : Research has also suggested possible anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases .
Table 1: Antimycobacterial Activity of Pyrazine Derivatives
| Compound Name | MIC (μg/mL) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| 6-Chloro-N-(4-fluorophenyl)pyrazin-2-carboxamide | 0.78 | >20 |
| Non-halogenated derivative | >10 | <5 |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Increases potency against M. tuberculosis |
| Methoxy Group | Enhances lipophilicity and selectivity |
| Phenyl Ring Substituents | Modifications can lead to varied biological activities |
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Antimycobacterial and Antifungal Activity
- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6): Exhibited 65% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, though insufficient for phase II screening.
Structural-Activity Relationships (SAR)
- Substituent Effects: The 4-methoxyphenyl group in 6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine may enhance hydrogen bonding and π-π interactions compared to non-polar substituents (e.g., methyl or trifluoromethyl groups). For example, replacing 4-chlorophenyl with 3,4-dichlorophenyl in pyrazine carboxamides reduced antitubercular activity from 65% to 61% inhibition .
- Heterocyclic Modifications : Pyrimidine analogs (e.g., N-(4-methoxyphenyl)-4-phenylpyrimidin-2-amine) show radiosensitizing effects in lung cancer cells, suggesting that pyrazine-pyrimidine hybrid scaffolds could broaden therapeutic applications .
Physicochemical Properties
*Calculated molecular weight. †Predicted values from analogous compounds .
Key Research Findings and Implications
- Antimicrobial Potential: Chloro-pyrazine derivatives with electron-withdrawing substituents (e.g., -Cl, -CF₃) show moderate antifungal and antitubercular activity, though optimization is needed for clinical relevance .
- Oncology Applications : The 4-methoxyphenyl group’s role in ICMT inhibition (IC50 = 0.0014 µM) suggests that this compound could be a promising anticancer lead .
- Crystallographic Insights : Hydrogen-bonding patterns in pyrazin-2-amines (e.g., N–H···N/O interactions) are critical for crystal packing and solubility, as validated by SHELX-based crystallography tools .
Biological Activity
6-Chloro-N-(4-methoxyphenyl)pyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The chemical structure of this compound includes a pyrazine core substituted with a chloro group and a methoxyphenyl moiety. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation, similar to other pyrazine derivatives that affect cyclooxygenase (COX) pathways.
- Apoptosis Induction : It has been implicated in the activation of apoptotic pathways in cancer cells, which may involve caspase activation and modulation of cell cycle regulators .
Anticancer Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | <0.1 | Apoptosis induction |
| This compound | HepG2 | <0.1 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial potential. Studies indicate that it possesses activity against various bacterial strains, contributing to its profile as a potential therapeutic agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
Study on Anticancer Effects
A study conducted by Mamedova et al. explored the effects of several pyrazine derivatives, including this compound, on human breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Study on Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, derivatives similar to this compound were tested against common pathogens. The results showed promising inhibition zones and low MIC values, suggesting effective antibacterial properties .
Q & A
Q. What are the optimal synthetic routes for 6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine?
The synthesis typically involves multi-step protocols starting with functionalized pyrazine precursors. For example:
- Step 1 : Chlorination of pyrazin-2-amine derivatives using POCl₃ or other chlorinating agents to introduce the 6-chloro substituent.
- Step 2 : Coupling with 4-methoxyaniline via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
- Critical Parameters : Reaction temperature (80–110°C), anhydrous conditions, and stoichiometric control of the aryl halide to prevent side reactions like dimerization.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Slow evaporation of a saturated solution in DCM/hexane mixtures yields diffraction-quality crystals.
- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K.
- Refinement : SHELX software (e.g., SHELXL) refines atomic positions, thermal parameters, and hydrogen-bonding networks. For example, dihedral angles between the pyrazine ring and methoxyphenyl group are critical for conformational analysis .
Q. What spectroscopic techniques validate purity and structural integrity?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–8.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ and fragments (e.g., loss of Cl or methoxy groups).
- FT-IR : Bands at 3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodology : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites .
- Validation : Compare computed vs. experimental UV-Vis spectra (λmax) and redox potentials (cyclic voltammetry). Discrepancies >0.3 eV suggest inadequate functional selection .
Q. How to resolve contradictions between experimental and computational bond lengths/angles?
- Case Study : If SCXRD shows a C-N bond length of 1.35 Å but DFT predicts 1.40 Å:
Q. What strategies enhance solubility for biological testing without altering pharmacophores?
- Crystal Engineering : Modify crystallization solvents (e.g., DMSO/water mixtures) to disrupt strong hydrogen bonds observed in SCXRD (e.g., N-H⋯N interactions) .
- Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) at the pyrazine nitrogen, which hydrolyze in vivo .
Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
